Quantifiable Cardiac Safety Advantage as a Key Intermediate for 5-HT4 Agonists
Methyl 5-chloro-2-methoxybenzoate is a crucial synthetic precursor for 4-amino-5-chloro-2-methoxybenzoate esters, specifically the 5-HT4 receptor agonists ML10302 and SR59768. In a direct head-to-head in vivo comparison in conscious dogs, these derivatives exhibited a significantly superior cardiac safety profile versus the reference 5-HT4 agonist Cisapride . The derivatives stimulated intestinal motility with ED50 values comparable to Cisapride, but unlike Cisapride, they did not cause tachycardia or QT interval prolongation at any tested dose .
| Evidence Dimension | Cardiac Safety Profile (QTc Prolongation and Tachycardia) in Conscious Dogs |
|---|---|
| Target Compound Data | No effect on heart rate or QTc at any dose (3-300 nmol/kg i.v.) . |
| Comparator Or Baseline | Cisapride induced tachycardia and prolonged QTc (p<.01) at the highest tested dose of 3000 nmol/kg i.v. . |
| Quantified Difference | ML10302 and SR59768 are devoid of cardiac effects in this model, whereas Cisapride caused significant cardiotoxicity at a 10-100x higher dose . |
| Conditions | In vivo study in five fasting, conscious dogs with intravenously administered compounds . |
Why This Matters
Procuring Methyl 5-chloro-2-methoxybenzoate enables the synthesis of advanced prokinetic agents that avoid the life-threatening cardiac side effects (QTc prolongation) associated with earlier drugs like Cisapride, a critical differentiator for drug development.
